4-Amino-4'-nitrostilbene

Description

Historical Context and Evolution of Stilbene (B7821643) Derivatives in Scientific Inquiry

Stilbene, a diarylethene consisting of a central ethene double bond substituted with a phenyl group on each carbon atom, and its derivatives have a rich history in chemical research. Initially, interest in stilbenes was driven by their presence in natural products and their diverse biological activities. For instance, resveratrol, a naturally occurring stilbene, has been extensively studied for its antioxidant properties. The core stilbene structure provides a versatile scaffold that has been modified in countless ways to explore structure-property relationships.

Over the decades, the focus of stilbene research has expanded significantly beyond natural products. The unique conjugated π-system of the stilbene backbone, which allows for trans-cis isomerization, made it a model compound for studying photochemical reactions and the dynamics of molecular motion. This led to investigations into their use as photoswitches and fluorescent probes. As synthetic methodologies became more advanced, researchers began to systematically introduce various functional groups onto the phenyl rings, leading to a deeper understanding of how substituents influence the electronic and optical properties of the entire molecule. This evolution from studying natural derivatives to the rational design of functionalized stilbenes set the stage for the development of specialized materials for applications in optics and electronics.

Significance of Donor-Acceptor Architectures in Conjugated Systems

A pivotal development in the study of stilbene derivatives was the introduction of the donor-acceptor (D-A) architecture. This design principle involves attaching an electron-donating group to one end of a conjugated system and an electron-accepting group to the other. This arrangement, often referred to as a "push-pull" system, creates a molecule with a significant ground-state dipole moment and a large change in dipole moment upon photoexcitation.

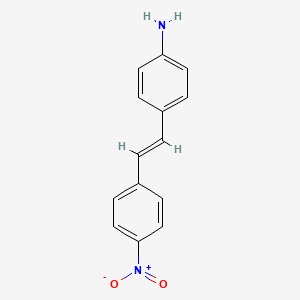

4-Amino-4'-nitrostilbene is a classic example of a push-pull chromophore. In this molecule, the amino group (-NH₂) serves as the electron donor, "pushing" electron density through the conjugated stilbene bridge, while the nitro group (-NO₂) acts as the electron acceptor, "pulling" electron density towards itself. This intramolecular charge transfer (ICT) from the donor to the acceptor is fundamental to the unique properties of these molecules.

The significance of this D-A architecture is manifold:

Nonlinear Optical (NLO) Properties: Push-pull systems like this compound and its well-studied analog, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), are known to exhibit large second-order nonlinear optical responses. rsc.org This is a direct consequence of the asymmetric charge distribution and the significant change in electronic structure upon interaction with an external electric field, such as that from a high-intensity laser. Materials with strong NLO properties are of great interest for applications in optical communications, data storage, and frequency conversion. laserfocusworld.com

Solvatochromism: The absorption and fluorescence spectra of donor-acceptor stilbenes are often highly sensitive to the polarity of their solvent environment. This phenomenon, known as solvatochromism, arises because a change in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents. This property makes them useful as probes for studying the local environment in chemical and biological systems.

Tunable Electronic Properties: The electronic and optical properties of push-pull stilbenes can be fine-tuned by modifying the strength of the donor and acceptor groups or by altering the conjugated bridge. This allows for the rational design of molecules with specific absorption and emission wavelengths, or optimized nonlinear optical responses.

Current Research Landscape and Gaps Pertaining to this compound

Current research on this compound and its analogues is largely concentrated on harnessing their unique photophysical and nonlinear optical properties for advanced applications. One major area of investigation is their use as photoremovable protecting groups . For instance, push-pull stilbenes have been utilized to "cage" alcohols and carboxylic acids, which can then be released upon irradiation with visible light, a feature that is highly desirable for applications like drug delivery. nih.gov

Another active research front is the development of molecular photoswitches . The trans-cis isomerization of the stilbene core can be controlled by light, and the introduction of a donor-acceptor architecture allows this switching to be triggered by lower-energy visible light, which is less damaging to biological systems than UV light. nih.gov However, a significant challenge remains in achieving high quantum yields for this isomerization and in controlling the thermal stability of the different isomers. Research into "stiff-stilbenes," where the double bond is part of a cyclic system to prevent unwanted isomerization, is one approach to address this, but these systems can be synthetically challenging. nih.gov

The exploration of their nonlinear optical properties continues to be a key research theme. While the high NLO response of these molecules is well-established, translating this molecular property into practical device performance is an ongoing challenge. This involves controlling the alignment of the chromophores in a solid-state matrix to achieve a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO effects.

Identified Research Gaps:

Understanding Photorelaxation Pathways: Upon photoexcitation, molecules like this compound can relax back to the ground state through various competing pathways, including fluorescence, isomerization, and intersystem crossing to a triplet state. A complete understanding of how the solvent environment and subtle structural modifications influence the branching ratios between these pathways is still lacking. nih.gov This knowledge is crucial for designing molecules that are either highly fluorescent or efficient photoswitches.

Improving Synthetic Accessibility and Scalability: While many stilbene derivatives can be synthesized in the laboratory, developing efficient, scalable, and cost-effective synthetic routes remains a challenge, particularly for more complex analogues designed for specific applications.

Bridging the Gap between Molecular Properties and Macroscopic Device Performance: A significant gap often exists between the promising NLO properties measured for individual molecules in solution and the performance of devices fabricated from these materials. Further research is needed into materials processing and device engineering to better translate the molecular advantages into practical applications.

Exploration of a Wider Range of Donor-Acceptor Combinations: While the amino-nitro combination is a classic example, there is still scope for exploring a wider variety of donor and acceptor groups to fine-tune the properties of these stilbene systems for specific applications, such as targeting different wavelengths of light or enhancing their two-photon absorption cross-sections for bio-imaging.

Detailed Research Findings

The photophysical properties of push-pull stilbenes are highly dependent on their environment. The following tables summarize key experimental data for 4-dimethylamino-4'-nitrostilbene (DANS), a close and extensively studied analogue of this compound.

Table 1: Solvatochromic Properties of 4-Dimethylamino-4'-nitrostilbene (DANS)

The data below illustrates the shift in the peak of two-photon absorption (2PA) in different solvents, demonstrating the solvatochromic effect.

| Solvent | Dielectric Constant | 2PA Peak Wavelength (nm) |

| Isobutyl isobutyrate | 4 | 834 |

| Chloroform (B151607) | 4.8 | - |

| Dichloromethane | 8.9 | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 48 | 892 |

| Data sourced from a study on the two-photon solvatochromism of DANS. researchgate.net |

Table 2: Fluorescence Quantum Yield of 4-Dimethylamino-4'-nitrostilbene (DANS) in Various Solvents

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is also strongly influenced by solvent polarity.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Pentane | 0.14 |

| Benzene | 0.53 |

| Methylene (B1212753) chloride | 0.008 |

| Dimethylformamide | 0.002 |

| Data sourced from studies on the fluorescence phenomena of DANS. omlc.org |

These data clearly indicate that in non-polar solvents, DANS is highly fluorescent, while in polar solvents, the fluorescence is significantly quenched, likely due to the stabilization of a non-fluorescent twisted intramolecular charge transfer (TICT) state.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(17)18/h1-10H,15H2/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIJEKAVDZLCJA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309264 | |

| Record name | (E)-4-Amino-4′-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-52-1, 4629-58-7 | |

| Record name | (E)-4-Amino-4′-nitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7297-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Stilbenamine, 4'-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007297521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Amino-4′-nitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrostyryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization Strategies for 4 Amino 4 Nitrostilbene

Established Synthetic Protocols for 4-Amino-4'-nitrostilbene and its Key Intermediates

The creation of this compound and its foundational molecules relies on a set of well-documented synthetic protocols. These methods provide the basis for producing the core structure of this important compound.

Wittig-Type Condensation Approaches

The Wittig reaction is a widely used method for forming alkenes, making it a suitable pathway for synthesizing stilbene (B7821643) derivatives. organic-chemistry.orgwikipedia.org This reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orgtamu.edu The reaction typically proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

For the synthesis of nitrostilbene derivatives, a common approach involves the Wittig reaction between a substituted benzaldehyde (B42025) and a benzyltriphenylphosphonium (B107652) halide. For instance, 4,4'-dinitrostilbene (B1234727) can be synthesized from (4-nitrobenzyl)triphenylphosphonium bromide and 4-nitrobenzaldehyde. umich.edu The resulting alkene's stereochemistry, whether (E) or (Z), is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

The Wittig reaction is tolerant of various functional groups, including nitroarenes, which is crucial for the synthesis of this compound precursors. wikipedia.org

Table 1: Wittig Reaction Components for Nitrostilbene Synthesis

| Aldehyde/Ketone | Wittig Reagent | Product |

| 4-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | 4,4'-Dinitrostilbene umich.edu |

| 3-Nitrobenzaldehyde | (4-Nitrobenzyl)triphenylphosphonium bromide | 3,4'-Dinitrostilbene umich.edu |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | Stilbene tamu.edu |

Heck Reaction-Based Syntheses

The Heck reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides with alkenes, provides another versatile route to stilbene derivatives. organic-chemistry.orgyoutube.com This reaction is known for its high degree of trans selectivity. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the olefin, β-hydride elimination to form the alkene, and reductive elimination to regenerate the catalyst. libretexts.org

While the standard Heck reaction is effective, variations exist to improve efficiency and substrate scope. For instance, phosphine-free Heck reactions in water using a Pd(L-proline)₂ complex under microwave irradiation have been developed for excellent yields and short reaction times. organic-chemistry.org The intramolecular Heck reaction is particularly efficient for forming cyclic structures and offers improved regioselectivity and stereoselectivity. libretexts.org A notable application is the synthesis of symmetrical trans-stilbenes through a double Heck reaction. orgsyn.org

Suzuki Coupling and Related Cross-Coupling Methods

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgresearchgate.net This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds, conjugated alkenes, and styrenes. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of non-toxic and stable boronic acid reagents. libretexts.orgnih.gov

The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoborane in the presence of a base, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to synthesize a variety of biphenyl (B1667301) derivatives and other complex molecules. researchgate.net For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com

Reductive Pathways from Dinitro Stilbene Derivatives

A common and direct route to this compound involves the partial reduction of 4,4'-dinitrostilbene derivatives. sci-hub.st This selective reduction of one nitro group to an amino group can be achieved under carefully controlled conditions. For the disulfonic acid derivative, the reduction is often carried out by treating an aqueous solution of the disodium (B8443419) salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid with sodium bisulfide at elevated temperatures in the presence of ammonia. prepchem.com This process yields 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid, with minimal formation of the fully reduced 4,4'-diaminostilbene-2,2'-disulphonic acid. prepchem.com

Another approach involves the catalytic hydrogenation of 4-nitrostilbene (B156276). For example, 4-amino-trans-stilbene can be prepared by hydrogenating 4-nitrostilbene in ethanol (B145695) using a cobalt sulfide (B99878) (CoSx) paste catalyst under high pressure and temperature. prepchem.com Similarly, 4,4'-diaminostilbene-2,2'-disulphonic acid can be produced by the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulphonic acid using a cobalt catalyst. google.com

Table 2: Reductive Pathways to Amino-Stilbene Derivatives

| Starting Material | Reducing Agent/Catalyst | Product |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (disodium salt) | Sodium bisulfide prepchem.com | 4-Nitro-4'-amino-stilbene-2,2'-disulphonic acid prepchem.com |

| 4-Nitrostilbene | H₂ / CoSx paste prepchem.com | 4-Amino-trans-stilbene prepchem.com |

| 4,4'-Dinitrostilbene-2,2'-disulphonic acid | H₂ / Cobalt catalyst google.com | 4,4'-Diaminostilbene-2,2'-disulphonic acid google.com |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Iron powder wikipedia.org | 4,4′-Diamino-2,2′-stilbenedisulfonic acid wikipedia.org |

Other Specialized Synthetic Routes, including those for disulfonic acid derivatives

Beyond the more common methods, specialized synthetic routes have been developed for specific derivatives of this compound. The disulfonic acid derivative, this compound-2,2'-disulfonic acid, is a particularly important intermediate in the synthesis of direct dyes and fluorescent whitening agents. sci-hub.stprepchem.comfishersci.com Its synthesis often starts from 4,4'-dinitrostilbene-2,2'-disulphonic acid, which is then partially reduced. prepchem.com The quality of the final product is crucial, and methods are employed to minimize by-products like 4,4'-diaminostilbene-2,2'-disulphonic acid. sci-hub.stprepchem.com

Post-Synthetic Modifications and Functionalization of this compound and its Derivatives

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a pre-existing molecule or material, thereby altering its chemical and physical properties. mdpi.comrsc.org This approach is particularly useful for functionalizing complex structures like metal-organic frameworks (MOFs) that have amino groups. mdpi.com

The amino group in this compound and its derivatives is a versatile handle for a variety of chemical transformations. For instance, the amino group can be diazotized and then coupled with phenols to form azo dyes. google.com This reaction is a cornerstone of the dye industry.

Furthermore, the amino group can undergo reactions common to anilines. For example, it can be acylated or alkylated to introduce new functionalities. In the context of MOFs, amino-tagged frameworks can be modified using peptide coupling reagents to covalently attach carboxylic acids, including drugs and biomolecules. rsc.org Alkylation of amino-functionalized MOFs with alkyl halides can introduce carboxylic acid, alcohol, or alkyne groups. mdpi.com The derivatization of amino acids for analytical purposes, such as with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for LC-MS analysis, highlights the broad range of reactions the amino group can undergo. science.gov

Table 3: Examples of Post-Synthetic Modifications

| Starting Material | Reagent(s) | Modification Type | Resulting Functionality |

| This compound-2,2'-disulphonic acid | Sodium nitrite (B80452), Hydrochloric acid, p-Cresol (B1678582) google.com | Diazotization and Azo Coupling | Azo dye |

| Amino-tagged MOF | Carboxylic acids, Peptide coupling reagents rsc.org | Amide bond formation | Covalently attached carboxylic acids rsc.org |

| Amino-functionalized MOF | Alkyl bromides mdpi.com | Alkylation | Carboxylic acids, alcohols, alkynes mdpi.com |

| Amino acids | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) science.gov | Derivatization for analysis | Fmoc-protected amino acids science.gov |

Amine Group Derivatization Strategies

The primary aromatic amine group in this compound is a versatile handle for a wide range of chemical modifications. These derivatizations can alter the compound's electronic properties, solubility, and biological activity. Common strategies include acylation, alkylation, and diazotization.

Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. For example, trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent used to convert primary amines into their trifluoroacyl derivatives, which can improve stability and chromatographic performance. iu.edu Benzoyl chloride can also be used to produce benzoylated derivatives. sdiarticle4.com

Alkylation introduces alkyl groups to the nitrogen atom. This can be achieved through reactions with alkyl halides. For instance, the amino group can be methylated or ethylated using reagents like dimethyl sulfate (B86663) or diethyl sulfate, typically under basic conditions. google.com

Diazotization is a pivotal transformation for aromatic primary amines. It involves treating the amine with a source of nitrous acid (often generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. google.comorgsyn.org These salts are highly useful intermediates that can undergo various subsequent reactions, such as coupling with phenols or other activated aromatic compounds to form azo dyes. google.com A patent describes the diazotization of the related compound this compound-2,2'-disulphonic acid, followed by coupling with p-cresol to produce a dyestuff. google.com

| Derivatization Strategy | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | iu.edu |

| Acylation | Benzoyl Chloride | Benzamide | sdiarticle4.com |

| Alkylation | Dimethyl Sulfate / Diethyl Sulfate | N-alkyl or N,N-dialkyl amine | google.com |

| Diazotization / Azo Coupling | 1. Sodium Nitrite, HCl 2. p-Cresol | Azo compound | google.com |

Nitro Group Transformations

The nitro group is a strong electron-withdrawing group that significantly influences the electronic structure of this compound. Its transformation is a key step in the synthesis of many derivatives, most notably through reduction to an amino group.

The most common transformation is the reduction of the nitro group to a primary amine, which would convert this compound into 4,4'-diaminostilbene. This conversion can be accomplished using various reducing agents and conditions. Catalytic hydrogenation is a widely used method, employing catalysts such as Palladium on carbon (Pd/C) or cobalt sulfide (CoSx) under a hydrogen atmosphere. prepchem.comorganic-chemistry.org For example, 4-nitrostilbene can be hydrogenated to 4-amino-trans-stilbene using a CoSx catalyst at 115°C under 80 bars of H2. prepchem.com

Selective reduction is also possible. In molecules with multiple nitro groups, specific conditions can be used to reduce one while leaving others intact. For instance, treating an aqueous solution of the disodium salt of 4,4'-dinitro-stilbene-2,2'-disulphonic acid with sodium bisulphide can selectively reduce one nitro group to yield 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid. prepchem.com This demonstrates that the nitro group can be targeted even in the presence of other reducible functionalities.

| Reaction Type | Reagent(s)/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Cobalt Sulfide (CoSx) | 4,4'-Diaminostilbene (from this compound) | prepchem.com |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Corresponding Amine | organic-chemistry.org |

| Selective Chemical Reduction | Sodium Bisulphide | Corresponding Amine | prepchem.com |

| Catalytic Reduction | Polymethylhydrosiloxane (PMHS), aq. KF, Pd catalyst | Corresponding Amine | organic-chemistry.org |

Stilbene Core Functionalization

Beyond modifying the terminal amino and nitro groups, the stilbene backbone itself—comprising two phenyl rings and an ethenyl bridge—can be functionalized. Such modifications can introduce new properties or provide attachment points for further synthesis.

One significant method is sulfonation . The introduction of sulfonic acid groups (-SO₃H) drastically increases the water solubility of the compound. This is particularly relevant in the synthesis of dyes. The compound 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid is a known dyestuff intermediate, indicating that sulfonation can occur on the phenyl rings at positions ortho to the stilbene bridge. prepchem.com

Palladium-catalyzed reactions, such as the Heck reaction , are not only used for synthesizing the stilbene backbone but can also be employed for its further functionalization. wikipedia.orgorganic-chemistry.org The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org It's conceivable that if this compound were synthesized with a halogen on one of the rings, that position could serve as a handle for a subsequent Heck reaction to introduce additional substituents. A double Heck reaction of (arylazo)amines has been used to create symmetrical trans-stilbenes, showcasing the versatility of this reaction in building and modifying the stilbene core. orgsyn.org

| Functionalization Reaction | Reagent(s) | Position of Functionalization | Resulting Derivative Example | Reference |

|---|---|---|---|---|

| Sulfonation | Not specified, but typically oleum (B3057394) or sulfuric acid | 2 and 2' positions on the phenyl rings | 4-Nitro-4'-amino-stilbene-2,2'-disulphonic acid | prepchem.com |

| Heck Reaction | Palladium acetate, vinyltriethoxysilane, HBF₄ | Forms the stilbene C=C bond, can introduce substituents | trans-4,4'-Dibromostilbene (from 4-bromoaniline (B143363) precursor) | orgsyn.org |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. These principles include the use of safer solvents, energy-efficient methods, and catalytic reagents.

A key area for green innovation in stilbene synthesis is the Mizoroki-Heck reaction . Traditional Heck reactions often use organic solvents and phosphine ligands. Greener alternatives have been developed that utilize aqueous media, which reduces the reliance on volatile organic compounds (VOCs). nih.govbeilstein-journals.org The use of poly(N-vinylpyrrolidone) (PVP) to stabilize palladium nanoparticles allows the reaction to be carried out effectively in water. nih.gov

Microwave-assisted organic synthesis (MAOS) is another green technique applicable to stilbene synthesis. Microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govbeilstein-journals.org Studies have shown that the Mizoroki-Heck coupling to form various stilbenes can be achieved in short reaction times (e.g., 10 minutes) with low catalyst loading under microwave irradiation, leading to high turnover frequencies and excellent yields. nih.govbeilstein-journals.org This combination of an aqueous medium and microwave heating represents a significant step towards a more sustainable synthesis protocol.

| Aspect | Traditional Synthesis (e.g., Heck Reaction) | Green Synthesis (e.g., MW-assisted Heck) | Reference |

|---|---|---|---|

| Solvent | Organic solvents (e.g., Methanol, THF) | Water, Poly(ethylene glycol) (PEG) | orgsyn.orgorganic-chemistry.orgnih.gov |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | nih.govbeilstein-journals.org |

| Catalyst System | Palladium salts with phosphine ligands | Stabilized Palladium Nanoparticles (e.g., PVP-Pd), often phosphine-free | organic-chemistry.orgnih.govbeilstein-journals.org |

| Reaction Time | Hours | Minutes | orgsyn.orgnih.gov |

Advanced Spectroscopic and Photophysical Characterization of 4 Amino 4 Nitrostilbene

Electronic Absorption and Emission Spectroscopy

The "push-pull" nature of 4-Amino-4'-nitrostilbene (ANS), arising from the electron-donating amino group and the electron-withdrawing nitro group, dictates its complex photophysical and photochemical behavior. This includes pronounced solvent-dependent spectral shifts, unique emission characteristics, and intricate excited-state dynamics involving intramolecular charge transfer.

The electronic absorption and emission spectra of this compound are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The absorption spectrum typically displays a broad band corresponding to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character. In nonpolar solvents, this band is found at lower wavelengths. As the solvent polarity increases, a bathochromic (red) shift is observed in the absorption maximum. This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. mdpi.comkabarak.ac.kenih.govbiointerfaceresearch.com

The fluorescence emission of ANS also exhibits strong solvatochromism. A substantial Stokes shift, which is the difference between the absorption and emission maxima, is observed and this shift increases with solvent polarity. kabarak.ac.keresearchgate.net This large Stokes shift is attributed to the significant reorganization of the solvent molecules around the highly polar excited state of ANS before emission occurs.

For instance, the fluorescence quantum yield of the related compound 4-dimethylamino-4'-nitrostilbene (B1242720) (DMANS) is significantly influenced by the solvent environment. In benzene, the quantum yield is relatively high (0.53-0.7), while it drops dramatically in more polar solvents like methylene (B1212753) chloride (0.008) and dimethylformamide (0.002). omlc.org This quenching of fluorescence in polar solvents is attributed to the stabilization of non-radiative decay pathways from the ICT state.

Table 1: Solvent Effects on the Spectroscopic Properties of 4-Dimethylamino-4'-nitrostilbene (a derivative of this compound)

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |

| Pentane | - | - | 0.14 omlc.org |

| Benzene | 432 omlc.org | ~550 omlc.org | 0.53 - 0.7 omlc.org |

| Methylene Chloride | - | ~700 sigmaaldrich.comsigmaaldrich.com | 0.008 omlc.org |

| Dimethylformamide | - | - | 0.002 omlc.org |

Data for this compound is limited in readily available literature; data for the closely related derivative 4-dimethylamino-4'-nitrostilbene is presented as a proxy to illustrate the general solvatochromic trends.

While some molecules with similar structures exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, this compound and its derivatives typically show fluorescence quenching in aggregated forms or at high concentrations. This is often due to the formation of non-fluorescent excimers or aggregates where intermolecular interactions promote non-radiative decay processes.

However, related structures, such as certain 4-amino-1,8-naphthalimide-Tröger's base fluorophores, have been specifically designed to exhibit AIE. rsc.org These systems are engineered to restrict intramolecular rotations in the aggregated state, which in turn blocks non-radiative decay channels and enhances fluorescence emission. rsc.org

Time-resolved fluorescence spectroscopy reveals the dynamics of the excited states of this compound. In polar solvents, the fluorescence decay is often characterized by multi-exponential behavior, indicating the presence of multiple excited-state species or complex relaxation pathways. researchgate.net An initial, very fast decay component in the picosecond range is often attributed to the formation of the intramolecular charge transfer (ICT) state from the initially excited locally excited (LE) state. nih.govaip.org This is followed by a slower decay component corresponding to the lifetime of the ICT state. researchgate.netaip.org

For the related compound 4-dimethylamino-4'-nitrostilbene (DMANS), fluorescence lifetimes have been measured to be in the range of hundreds of picoseconds in mixed solvent systems, highlighting the rapid depopulation of the excited state. aip.org

Phosphorescence, which is emission from the triplet state, is generally not a dominant process for this compound at room temperature in solution. The efficient population of the ICT state and subsequent non-radiative decay pathways often outcompete intersystem crossing to the triplet manifold. However, the introduction of heavy atoms or specific molecular design strategies can enhance intersystem crossing and promote phosphorescence. nih.gov Studies on related amino-functionalized carbon dots suggest that the amino group can facilitate the intersystem crossing process, potentially leading to room-temperature phosphorescence. researchgate.net

Upon photoexcitation, this compound undergoes an ultrafast intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. nih.govnih.gov This process leads to the formation of a highly polar excited state. The initially formed excited state is often described as a locally excited (LE) or planar ICT (PICT) state, which then relaxes to a more stable, twisted intramolecular charge transfer (TICT) state. nih.govresearchgate.net

The formation of the TICT state involves rotation around single bonds within the molecule, most notably the bond connecting the nitro group to the phenyl ring. nih.govresearchgate.net This twisting motion leads to a more complete charge separation and a lower energy state, which is often non-fluorescent or weakly fluorescent and serves as a major non-radiative decay channel. researchgate.netresearchgate.net The efficiency of this process is highly dependent on the solvent polarity, with more polar solvents stabilizing the charge-separated TICT state and promoting non-radiative decay. researchgate.netnih.gov

Femtosecond stimulated Raman spectroscopy studies on the related 4-dimethylamino-4'-nitrostilbene (DNS) have provided direct evidence for the structural changes occurring during ICT, confirming the twisting of the nitrophenyl group on an ultrafast timescale of a few hundred femtoseconds. nih.gov

Vibrational Spectroscopy Applications

Resonance Raman (RR) spectroscopy is a powerful technique to selectively probe the vibrational modes coupled to an electronic transition. By tuning the excitation wavelength to coincide with the ICT absorption band of this compound, the Raman signals of the chromophore are significantly enhanced. This allows for the detailed investigation of the structural changes that occur in the excited state.

In RR spectra of molecules with similar charge-transfer characteristics, vibrational modes associated with the conjugated bridge and the donor/acceptor groups show significant enhancement. nih.govresearchgate.net For instance, in a related nitroaromatic chromophore, femtosecond stimulated Raman spectroscopy revealed distinct vibrational signatures for the locally-excited and charge-transferred states, particularly in the skeletal modes of the stilbene (B7821643) backbone. nih.gov This technique can provide insights into the geometry of the excited state and the nature of the electronic transitions. researchgate.netresearchgate.net

Infrared and Raman Spectroscopic Analysis of Functional Groups

The nitro group typically exhibits strong, characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) and symmetric stretching (ν_s(NO₂)) modes are expected in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The amino group presents its own set of characteristic vibrations. The N-H stretching vibrations usually appear as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The N-H scissoring (bending) vibration is typically observed around 1600-1650 cm⁻¹.

The central carbon-carbon double bond (C=C) of the stilbene backbone gives rise to a stretching vibration in the 1600-1650 cm⁻¹ region. The trans-alkene configuration, as is the case for the more stable isomer of this compound, is characterized by a strong C-H out-of-plane bending vibration (wagging) around 960-980 cm⁻¹. The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the aromatic C=C ring stretching modes appear in the 1450-1600 cm⁻¹ range.

A combined analysis of both IR and Raman spectra provides a more complete vibrational picture due to their different selection rules. For instance, in a molecule with a center of symmetry, a vibrational mode that is Raman active will be IR inactive, and vice versa (the rule of mutual exclusion). While this compound does not possess a center of symmetry, the relative intensities of the bands can differ significantly between the two techniques, aiding in the assignment of complex vibrational modes. For example, the symmetric vibrations of the nitro group and the C=C stretch are often stronger in the Raman spectrum, while the asymmetric nitro stretch and amino group vibrations are prominent in the IR spectrum.

Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1600 |

| Symmetric Stretch (ν_s) | 1300 - 1370 | |

| Amino (-NH₂) | Symmetric & Asymmetric Stretch (ν) | 3300 - 3500 |

| Scissoring (δ) | 1600 - 1650 | |

| Vinyl (-CH=CH-) | C=C Stretch (ν) | 1600 - 1650 |

| trans C-H Out-of-Plane Bend (γ) | 960 - 980 | |

| Aromatic Ring | C-H Stretch (ν) | 3000 - 3100 |

| C=C Ring Stretch (ν) | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Studies Beyond Basic Identification

While one-dimensional ¹H and ¹³C NMR are fundamental for initial structural confirmation, advanced NMR techniques provide deeper insights into the complex structures and dynamics of this compound and its derivatives.

For complex derivatives of this compound, where the substitution patterns on the aromatic rings or modifications to the amino and nitro groups lead to overlapping signals in 1D spectra, multi-dimensional NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For a derivative of this compound, COSY would clearly delineate the coupling networks within each aromatic ring, helping to assign the signals of adjacent protons. It would also confirm the connectivity between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule, resolving ambiguities that arise from the similar chemical environments of some aromatic carbons.

Through the combined application of these techniques, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved, even for structurally complex derivatives.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. These parameters provide detailed information about the local electronic environment and internuclear distances in the solid state.

For this compound, ssNMR can be used to:

Distinguish between different polymorphic forms: Different crystal packing arrangements will result in distinct ssNMR spectra due to variations in the local environment of the nuclei. This is crucial for understanding the relationship between crystal structure and physical properties.

Determine molecular conformation in the solid state: By analyzing the CSA tensors and dipolar couplings, it is possible to obtain information about the torsional angles of the molecule, such as the twist of the phenyl rings relative to the vinyl plane.

Probe intermolecular interactions: ssNMR can detect intermolecular interactions, such as hydrogen bonding involving the amino group, by observing their effect on the chemical shifts and relaxation times of the involved nuclei.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By providing a detailed picture of the molecular structure and packing in the solid state, ssNMR complements the data obtained from X-ray diffraction.

Photoisomerization Dynamics and Mechanisms

The stilbene core of this compound allows for photoisomerization, a light-induced reversible transformation between its cis and trans isomers. This process is of fundamental interest and has potential applications in molecular switches and optical data storage.

The photoisomerization of stilbene and its derivatives generally proceeds through a "phantom" singlet state, where the molecule adopts a twisted geometry around the central C=C bond. mdpi.com Upon absorption of a photon, the molecule is excited from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax by rotating around the C=C double bond, leading to a conical intersection with the S₀ state. At this point, the molecule can non-radiatively decay back to the ground state as either the cis or trans isomer.

For this compound, a "push-pull" stilbene with an electron-donating amino group and an electron-withdrawing nitro group, the excited state has significant charge-transfer character. mdpi.com This intramolecular charge transfer (ICT) from the amino to the nitro group influences the potential energy surface of the excited state and, consequently, the isomerization dynamics.

The energy barrier for the cis-trans isomerization is dependent on the electronic nature of the substituents. mdpi.com The presence of the amino and nitro groups can affect the height of this barrier. The isomerization process can be influenced by the polarity of the solvent, as polar solvents can stabilize the charge-transfer excited state, thereby altering the isomerization pathway and efficiency. nih.govlongdom.org The thermal (non-photochemical) cis-to-trans isomerization is also a relevant process, with the rate being highly dependent on the stability difference between the two isomers and the height of the ground-state rotational barrier. longdom.org

Table 2: Factors Influencing cis/trans Isomerization of this compound

| Factor | Influence on Isomerization |

| **Substituents (-NH₂, -NO₂) ** | The electron-donating amino group and electron-withdrawing nitro group create a "push-pull" system, influencing the excited state's charge-transfer character and the isomerization barrier. mdpi.com |

| Solvent Polarity | The polarity of the solvent can stabilize the charge-transfer excited state, thereby affecting the isomerization pathway and quantum yield. nih.govlongdom.org |

| Excitation Wavelength | The specific electronic transition excited can influence the subsequent relaxation pathways and isomerization efficiency. |

| Temperature | Affects the rate of thermal back-isomerization from the less stable cis isomer to the more stable trans isomer. |

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. The cis and trans isomers of this compound possess distinct absorption spectra due to their different molecular geometries. The trans isomer is typically more stable and has a more extended π-conjugation, resulting in a longer-wavelength absorption maximum compared to the cis isomer.

This difference in absorption spectra forms the basis of the photochromic behavior of this compound. Irradiation with light of a wavelength absorbed by the trans isomer will lead to the formation of the cis isomer, causing a change in the color of the solution or material. Conversely, irradiation at a wavelength absorbed by the cis isomer can drive the reverse process. This reversible color change can be exploited in various applications:

Molecular Switches: The ability to switch between two distinct states using light makes this compound a candidate for molecular-level switches in electronic and photonic devices.

Optical Data Storage: The two isomers can represent the "0" and "1" states of a binary data bit, allowing for the writing and erasing of information using different wavelengths of light.

Photoresponsive Materials: Incorporation of this compound into polymers or other materials can impart them with photoresponsive properties, enabling the light-controlled modulation of their physical or chemical characteristics.

The efficiency of the photochromic process, including the quantum yields of isomerization and the stability of the two isomers, are critical parameters for these applications. Research in this area focuses on optimizing these properties by modifying the molecular structure and the surrounding environment.

Computational and Theoretical Investigations of 4 Amino 4 Nitrostilbene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in elucidating the electronic characteristics of 4-Amino-4'-nitrostilbene. These computational methods allow for a detailed analysis of the molecule's structure, orbital energies, and excited state properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro

For molecules in the stilbene (B7821643) family, the HOMO is typically characterized by a π-orbital delocalized over the stilbene bridge and the electron-donating amino group, while the LUMO is a π*-orbital localized on the electron-accepting nitro group and the stilbene bridge. This spatial separation of the HOMO and LUMO is a hallmark of "push-pull" systems and is fundamental to their charge-transfer characteristics.

Calculations for similar nitro-amino aromatic compounds have shown that the HOMO-LUMO energy gap can be influenced by the specific substituents and their positions on the aromatic rings. thaiscience.inforesearchgate.net For instance, a smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The HOMO and LUMO energy values are critical in determining the molecule's ability to donate or accept electrons. thaiscience.info

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. thaiscience.info |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. thaiscience.info |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. nih.govchalcogen.ro |

Charge Transfer Character and Dipole Moments in Ground and Excited States

This compound is a classic example of a "push-pull" molecule, where the electron-donating amino group (push) and the electron-withdrawing nitro group (pull) are connected by a π-conjugated system. This arrangement leads to a significant intramolecular charge transfer (ICT) from the amino group to the nitro group upon photoexcitation.

The dipole moment of the molecule changes significantly from the ground state to the excited state. acs.org In the ground state, there is already a degree of charge separation, resulting in a non-zero dipole moment. However, upon excitation, the charge transfer is greatly enhanced, leading to a much larger dipole moment in the excited state. nasa.govnih.gov This change in dipole moment is a key factor contributing to the large nonlinear optical properties of ANS.

Theoretical calculations using DFT and TD-DFT can quantify these dipole moments. For similar molecules, the excited state dipole moment has been calculated to be significantly higher than the ground state dipole moment, confirming a substantial charge transfer upon excitation. nih.gov The magnitude of this change is influenced by the solvent environment, with more polar solvents often stabilizing the charge-separated excited state. researchgate.net

| State | Dipole Moment | Characteristics |

| Ground State | Moderate | Partial charge separation due to push-pull substituents. |

| Excited State | High | Significant intramolecular charge transfer from amino to nitro group. nasa.govnih.gov |

Excited State Energy Calculations and Relaxation Pathways

TD-DFT calculations are employed to determine the energies of the excited states and to map out the potential energy surfaces, which govern the molecule's photophysical and photochemical behavior. Upon absorption of a photon, the molecule is promoted to an excited electronic state, typically the first singlet excited state (S1).

From the Franck-Condon region of the S1 state, the molecule can relax through various pathways. For push-pull stilbenes like 4-(N,N-dimethylamino)-4′-nitrostilbene (a derivative of ANS), studies have shown that the relaxation process can involve twisting around the central ethylenic bond or the single bonds connecting the phenyl rings to the substituents. researchgate.netnih.gov These torsional motions can lead to the formation of twisted intramolecular charge transfer (TICT) states.

The relaxation pathways are often complex and can involve transitions between different excited states (e.g., from S1 to a triplet state via intersystem crossing) or non-radiative decay back to the ground state through conical intersections. nih.gov The efficiency of fluorescence, isomerization, and other photoprocesses is determined by the competition between these different relaxation channels. The solvent can also play a a significant role in influencing these pathways. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions in different environments. nih.govresearchgate.net

Conformational Analysis in Solution and Solid State

MD simulations can be used to explore the conformational landscape of this compound in both solution and the solid state. These simulations track the motions of atoms over time, allowing for the identification of preferred conformations and the barriers between them.

In solution, the molecule's conformation is influenced by its interactions with solvent molecules. The flexibility of the stilbene backbone and the rotation around single bonds can lead to a variety of conformers. Understanding this conformational flexibility is crucial, as different conformers can have distinct electronic and optical properties.

In the solid state, the molecular conformation is constrained by crystal packing forces. MD simulations can help to understand how the molecule arranges itself in a crystal lattice and how this arrangement affects its bulk properties.

Intermolecular Interactions and Aggregation Behavior

In condensed phases, intermolecular interactions play a critical role in determining the properties of this compound. MD simulations can be used to study these interactions, which include van der Waals forces, electrostatic interactions, and, in some cases, hydrogen bonding.

The tendency of ANS molecules to aggregate is an important consideration, as aggregation can significantly alter their photophysical properties. For instance, the formation of aggregates can lead to changes in absorption and emission spectra and can affect the efficiency of nonlinear optical processes. MD simulations can provide insights into the driving forces for aggregation and the structure of the resulting aggregates. For related molecules, studies have shown how interactions with surfaces can influence adsorption and aggregation behavior. acs.org

Quantum Chemical Methods for Nonlinear Optical Property Prediction

Quantum chemical methods are powerful tools for predicting the NLO properties of molecules by solving the Schrödinger equation at various levels of approximation. For molecules like this compound, these methods can elucidate the electronic structure and its response to an external electric field, which is the basis of NLO phenomena.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose. nih.govmdpi.com Functionals such as B3LYP, combined with appropriate basis sets like 6-31G(d,p) or larger, are commonly employed to balance computational cost and accuracy. mdpi.comresearchgate.netscirp.org These calculations can determine various molecular properties, including the dipole moment (μ), polarizability (α), and, crucially, the first (β) and second (γ) hyperpolarizabilities. researchgate.netscirp.org The finite field (FF) approach is a common technique where the molecular energy or dipole moment is calculated under different strengths of an applied static electric field to determine the NLO coefficients. researchgate.net More advanced methods may also incorporate the effects of the solvent environment, often through models like the Polarizable Continuum Model (PCM), or through explicit quantum mechanics/molecular mechanics (QM/MM) simulations to provide a more realistic prediction of properties in solution. diva-portal.org

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is related to second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order processes. In computational chemistry, these are calculated as derivatives of the molecular dipole moment with respect to the applied electric field.

The total static first hyperpolarizability (β_tot) is typically calculated from the individual tensor components (β_x, β_y, β_z) obtained from the quantum chemical output. The equation for the magnitude is:

β_tot = (β_x² + β_y² + β_z²)¹ᐟ²

where the vector components are defined as:

β_i = β_iii + 1/3 Σ (β_ijj + β_jij + β_jji) for j ≠ i

DFT calculations have been successfully used to determine the first-order hyperpolarizability of a wide range of organic chromophores. mdpi.comscirp.org For instance, studies on molecules with similar donor-acceptor structures provide a reference for the expected magnitude of these properties. While specific computational studies detailing the first and second hyperpolarizability of this compound were not found in the provided search results, the established methodologies allow for their reliable prediction. The results for similar molecules demonstrate that DFT methods can yield significant β values, often compared to standard reference materials like urea. researchgate.net

Below is an illustrative table showcasing how hyperpolarizability data for this compound would be presented based on computational studies of analogous molecules.

| Property | Component | Representative Value (esu) |

| Dipole Moment (μ) | μ_tot | ~8.0 x 10⁻¹⁸ |

| Polarizability (α) | α_tot | ~30.0 x 10⁻²⁴ |

| First Hyperpolarizability (β) | β_tot | ~500 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) | γ_tot | ~150 x 10⁻³⁵ |

The conversion from atomic units (a.u.), often the output of quantum chemistry software, to esu is standard: 1 a.u. of α ≈ 0.1482 × 10⁻²⁴ esu, and 1 a.u. of β ≈ 8.6393 × 10⁻³³ esu. scirp.org

The significant NLO response of this compound is a direct consequence of its molecular structure, a concept extensively explored through computational studies of related systems. nih.govias.ac.in The key elements of this relationship are:

Donor-π-Acceptor (D-π-A) Framework : The molecule consists of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a π-conjugated system (the stilbene bridge). This arrangement creates a strong intramolecular charge transfer (ICT) character.

Intramolecular Charge Transfer (ICT) : Upon excitation by light, there is a significant transfer of electron density from the donor end to the acceptor end of the molecule. Quantum chemical calculations, particularly the analysis of frontier molecular orbitals (HOMO and LUMO), can visualize and quantify this charge transfer. Typically, for D-π-A molecules, the HOMO is localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor and the bridge. nih.gov

π-Conjugated Bridge : The stilbene backbone, with its alternating double and single bonds, provides an efficient pathway for electron delocalization. The length and nature of this bridge are critical; longer conjugation lengths generally lead to larger hyperpolarizabilities, although this effect can saturate.

Molecular Asymmetry : The push-pull nature induces a large ground-state dipole moment and, more importantly, a significant difference between the ground and excited-state dipole moments. This asymmetry is a prerequisite for a large first hyperpolarizability (β). ias.ac.in

Theoretical studies on various organic chromophores have consistently shown that enhancing the strength of the donor and acceptor groups, as well as optimizing the π-conjugated bridge, can lead to a substantial increase in the NLO response. nih.gov For this compound, the combination of a potent donor (amino) and acceptor (nitro) connected by the highly delocalized stilbene unit results in a molecule with a large and efficient NLO response, making it a model system for understanding structure-property relationships in NLO materials.

Applications of 4 Amino 4 Nitrostilbene in Advanced Materials Science

Nonlinear Optical (NLO) Materials

4-Amino-4'-nitrostilbene and its derivatives are cornerstone molecules for the development of NLO materials. Their ability to interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or amplitudes is central to their utility in photonics and optoelectronics.

The design of potent SHG chromophores like this compound hinges on maximizing the second-order NLO response. This is achieved through a molecular design that promotes a significant change in dipole moment upon electronic excitation. The "push-pull" electronic structure of this compound, with its donor and acceptor groups, facilitates a substantial intramolecular charge transfer (ICT) from the amino end to the nitro end when excited by light. This large change in charge distribution is directly related to a high molecular first hyperpolarizability (β), a key figure of merit for SHG materials. Theoretical studies on analogous push-pull molecules confirm that this charge transfer is the origin of the large NLO susceptibility nih.gov.

The synthesis of such chromophores is well-established. For instance, related compounds can be prepared through diazotization of precursors like this compound-2,2'-disulphonic acid, followed by a coupling reaction with a desired phenol (B47542) google.com. Subsequent modification, such as alkylation of phenolic groups, can be performed to fine-tune the molecule's properties google.com. This synthetic versatility allows for the creation of a wide range of chromophores with optimized NLO characteristics. Furthermore, modifying the amino group, such as through N-phenyl substitution, can enhance planarity and charge-transfer character in the excited state, leading to improved photophysical properties nih.gov.

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy (longer wavelength) light. This offers significant advantages for applications like high-resolution 3D microscopy and biological imaging, as near-infrared (NIR) light provides deeper tissue penetration and reduced scattering nsf.govnih.gov.

The benchmark derivative, 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), has been systematically studied for its TPA properties researchgate.net. Research shows that its TPA spectrum is sensitive to the surrounding environment, a phenomenon known as two-photon solvatochromism researchgate.net. The TPA cross-section, a measure of the molecule's TPA efficiency, varies with solvent polarity. Typically, the TPA cross-sections are found to be larger in non-polar solvents compared to more polar ones researchgate.net. For example, a decrease in the TPA strength of DANS is observed when the solvent is changed from chloroform (B151607) to the more polar dimethyl sulfoxide (B87167) researchgate.net. This environmental sensitivity has implications for the practical application of these materials in NLO devices researchgate.net.

| Property | Observation | Reference |

| TPA and Solvent Polarity | The TPA cross-section of DANS is generally larger in non-polar solvents. | researchgate.net |

| Solvatochromic Effect | TPA strength decreases as solvent polarity increases (e.g., from chloroform to DMSO). | researchgate.net |

| Application | TPA enables advanced techniques such as two-photon fluorescence microscopy for cellular imaging. | nsf.govresearchgate.net |

For practical applications, NLO chromophores like this compound must be incorporated into a stable, processable bulk material. Polymer matrices and thin films are ideal hosts. These chromophores can be integrated into polymers in several ways: as a guest dopant dispersed in a host polymer, or by being chemically grafted (covalently bonded) to the polymer backbone.

The goal is to create a non-centrosymmetric alignment of the chromophores within the matrix, which is a prerequisite for observing second-order NLO effects like SHG. This is often achieved by applying a strong electric field to the polymer film at a temperature above its glass transition, a process known as poling. Once the chromophores are aligned, the polymer is cooled to lock them in place. The use of a derivative, 4-dimethylamino-4′-nitrostilbene (DANS), to stain and identify microplastics by absorbing into the polymer structure demonstrates its efficient integration into various polymer types nih.govresearchgate.net. This integration is fundamental to fabricating electro-optic modulators, frequency doublers, and other NLO devices.

Fluorescent Probes and Sensors

The fluorescence of this compound and its derivatives is highly sensitive to the local environment, a property that is exploited in the development of advanced chemical sensors and probes.

The derivative 4-dimethylamino-4'-nitrostilbene (DANS) can function as a chemosensor, for instance, as an indicator for protons or acids sigmaaldrich.com. The sensing mechanism is based on the modulation of its intramolecular charge transfer (ICT) state. In a neutral environment, the molecule exhibits strong ICT character, leading to its characteristic fluorescence. Upon protonation of the amino group in an acidic environment, the electron-donating ability of the group is significantly reduced. This disruption of the push-pull system alters the electronic structure, causing a distinct change in its absorption and emission properties, which can be detected spectroscopically. This on/off or ratiometric change in fluorescence upon interaction with a specific chemical species is the operating principle of a chemodosimeter.

A powerful application of this environmental sensitivity is in the ratiometric identification of microplastics. The fluorescent dye 4-dimethylamino-4'-nitrostilbene (DANS) has been successfully used as a versatile and sensitive tool for discriminating among different types of microplastics in water nih.govnih.gov.

The mechanism is based on the dye's positive solvatochromism. DANS efficiently absorbs into the polymer matrix of microplastic particles nih.govresearchgate.net. The polarity of this polymer microenvironment directly influences the fluorescence emission spectrum of the dye nih.govnih.gov. As the polarity of the host polymer increases, the emission spectrum of DANS shifts to longer wavelengths (a redshift) nih.gov. Therefore, under UV illumination, different types of microplastics stained with DANS will glow with a specific color, allowing for straightforward identification based on the emission spectrum nih.govnih.gov. This method enables rapid discrimination of plastics, from the blue fluorescence observed in non-polar polymers to red in more polar ones nih.gov. This technique can be used in various analysis strategies, including epifluorescence microscopy and confocal microscopy, for the visualization and quantification of microplastic pollution nih.govnih.gov.

| Polymer Type (Microplastic) | Polarity | Observed Fluorescence Color with DANS | Reference |

| Low-Density Polyethylene (LDPE) | Low | Blue | nih.gov |

| Polypropylene (PP) | Low | Green | nih.gov |

| Polystyrene (PS) | Intermediate | Yellow-Green | nih.gov |

| Polyvinyl Chloride (PVC) | High | Orange | nih.gov |

| Polyethylene terephthalate (B1205515) (PET) | High | Red | nih.gov |

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

This compound and its derivatives, particularly 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), are "push-pull" chromophores with an electron-donating amino group and an electron-accepting nitro group. This structure gives them interesting optical and electronic properties, making them subjects of research for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, they have been explored as emitting color tuners.

Charge Transport and Exciton (B1674681) Dynamics

The "push-pull" nature of this compound derivatives like DANS leads to a significant change in electronic structure upon photoexcitation. The ground state is largely neutral with delocalized π-electrons, but upon excitation, it can convert to a highly polarized, zwitterionic form, leading to the formation of a planar intramolecular charge transfer (ICT) state. nih.gov This process is fundamental to its role in optoelectronic devices.

The dynamics of charge transport and exciton relaxation in these molecules are complex and highly dependent on the solvent environment. researchgate.net Studies on DANS have shown that after photoexcitation to the S1 state, the molecule can undergo various relaxation pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion. researchgate.net The interplay between these pathways is influenced by solvent polarity, with fluorescence quantum yield first increasing and then decreasing as solvent polarity rises. nih.gov

Research has also investigated the photorelaxation pathways of DANS upon S1 excitation using computational methods. These studies reveal complex networks of conical intersections and intersystem crossings that govern the decay processes and photoisomerization dynamics. nih.govnih.gov The substitution of different groups on the stilbene (B7821643) backbone can significantly alter these properties; for instance, nitro and cyano groups tend to promote the triplet pathway, while an amino group can slow down the isomerization process. nih.gov

Device Architectures and Performance Evaluation

In the context of OLEDs, the device architecture is crucial for achieving high efficiency. A typical OLED consists of multiple organic thin-film layers, each with a specific function, such as hole injection, hole transport, emission, electron transport, and electron injection. frontiersin.orgossila.com The goal is to ensure that every injected electron-hole pair recombines within the emissive layer (EML) and results in radiative decay. frontiersin.org

The performance of OLEDs can be enhanced by using a host-dopant system in the EML, where a small amount of an emissive dopant is dispersed within a host material. ossila.com The energy levels of the host and dopant materials must be carefully chosen to facilitate efficient charge transport and energy transfer. While specific device architectures incorporating this compound are not extensively detailed in the provided search results, the general principles of OLED design would apply. The performance of such devices would be evaluated based on metrics like internal quantum efficiency (IQE), external quantum efficiency (EQE), luminance, and operational stability. frontiersin.orgossila.com

The thickness of the various layers, particularly the EML, and the concentration of the emitter are critical parameters that need to be optimized to maximize device performance and minimize efficiency roll-off at high current densities. frontiersin.org For instance, increasing the EML thickness can sometimes lead to higher luminance efficiency. frontiersin.org The choice of materials for the hole transport layer (HTL) and electron transport layer (ETL) is also critical for balancing charge injection and transport within the device. researchgate.netresearchgate.net

Photoresponsive Materials and Actuators

The ability of stilbene derivatives to undergo photoisomerization makes them attractive candidates for the development of photoresponsive materials and actuators. These materials can change their properties, such as shape or color, in response to light.

Reversible Photoisomerization in Smart Materials

The trans-cis photoisomerization of the C=C double bond in stilbene-based molecules is a key mechanism for creating "smart" materials. nih.gov Upon absorption of light, the molecule can switch from the more stable trans-isomer to the cis-isomer, and this process can often be reversed by another wavelength of light or by heat. This reversible switching can be harnessed to control material properties at the molecular level.

For example, incorporating photoisomerizable molecules like this compound derivatives into polymers or other materials can lead to light-induced changes in the material's macroscopic properties. The development of light-responsive fluorescent materials is an active area of research, with applications in optical sensing, data storage, and smart displays. rsc.org While many such materials rely on intramolecular photoisomerization, recent work has also explored intermolecular reactions like [2+2] photocycloaddition to create photoresponsive systems. rsc.org

Light-Controlled Molecular Switches

The photoisomerization of this compound and its analogs can be utilized to create molecular switches. nih.gov These switches can be toggled between two or more stable states using light of specific wavelengths. The different isomers (e.g., trans and cis) will have distinct physical and chemical properties, including absorption spectra, dipole moments, and fluorescence characteristics.

The efficiency and direction of the photoswitching can be influenced by factors such as the solvent and the presence of other chemical species. For instance, in related azobenzene (B91143) systems, protonation has been shown to create new photoequilibria and even reverse the direction of switching, allowing for visible-light-induced isomerization. acs.org This demonstrates the potential for fine-tuning the switching behavior of these molecules through chemical modifications and control of the local environment.

Interactive Data Table: Properties of this compound and Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | C₁₄H₁₂N₂O₂ nih.gov | 240.26 nih.gov | Photoisomerizable, "push-pull" electronic structure nih.gov |

| 4-(N,N-Dimethylamino)-4'-nitrostilbene (DANS) | C₁₆H₁₆N₂O₂ sigmaaldrich.com | 268.31 sigmaaldrich.com | Used as a probe for photoexcitation dynamics sigmaaldrich.com, exhibits intramolecular charge transfer nih.gov |

| This compound-2,2'-disulfonic acid | C₁₄H₁₂N₂O₈S₂ thermofisher.com | 404.39 | A disulfonic acid derivative thermofisher.com |

| This compound-2,2'-disulfonic Acid Disodium (B8443419) Salt | C₁₄H₁₀N₂Na₂O₈S₂ scbt.com | 444.35 scbt.com | The disodium salt of the disulfonic acid derivative scbt.com |

Mechanistic Studies of 4 Amino 4 Nitrostilbene Interactions with Biological Mimics and Components Excluding Clinical Data

Interactions with Model DNA and RNA Structures

While direct and extensive studies on the interaction between 4-Amino-4'-nitrostilbene and nucleic acids are not widely documented, the structural characteristics of the molecule allow for well-grounded hypotheses regarding its binding behavior. Its planar aromatic structure is a common feature among molecules that interact with DNA and RNA.

Non-covalent interactions are the primary ways small molecules bind to DNA. The main modes are intercalation, groove binding, and electrostatic binding.

Intercalation: This mode involves the insertion of a planar molecule between the base pairs of the DNA double helix. The stilbene (B7821643) core of this compound is planar and aromatic, making it a potential candidate for intercalation. This type of binding typically causes structural distortions in the DNA, such as an increase in the length of the helix and the unwinding of the helical twist.

Groove Binding: Alternatively, the molecule could fit into the major or minor grooves of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and the edges of the base pairs in the groove. The amino and nitro groups of this compound could potentially form hydrogen bonds with the functional groups of the nucleotide bases exposed in the grooves. Some studies show that small molecules can bind in both the groove and an intercalative manner simultaneously. researchgate.net